molecular formula C21H25NO6S B11597131 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11597131
M. Wt: 419.5 g/mol
InChI Key: KIEFBFCAZHEXFT-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, characterized by a central acetamide backbone substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxybenzyl group, and a 2-methoxyphenoxy moiety.

Properties

Molecular Formula

C21H25NO6S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H25NO6S/c1-26-18-9-7-16(8-10-18)13-22(17-11-12-29(24,25)15-17)21(23)14-28-20-6-4-3-5-19(20)27-2/h3-10,17H,11-15H2,1-2H3

InChI Key

KIEFBFCAZHEXFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the tetrahydrothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the dioxido group: Oxidation reactions using reagents like hydrogen peroxide or peracids can introduce the dioxido group.

    Attachment of the methoxybenzyl group: This step may involve nucleophilic substitution reactions.

    Formation of the methoxyphenoxyacetamide moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide: can undergo various chemical reactions:

    Oxidation: Further oxidation of the sulfur atom or other functional groups.

    Reduction: Reduction of the dioxido group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide: may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic potential.

    Industry: Used in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Biological Activity/Notes Reference
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 4-Chlorobenzyl (vs. 4-methoxybenzyl) C₂₀H₂₂ClNO₅S 423.91 Not reported Enhanced lipophilicity due to Cl group
N-(2-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylphenoxy)acetamide 2-Fluorobenzyl, 4-isopropylphenoxy C₂₃H₂₅FNO₅S 458.51 Not reported Potential CNS activity (fluorine effect)
N-(4-Methoxybenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Imidazothiazole core (vs. phenoxy) C₂₀H₁₈N₂O₂S 374.44 92–94 FPR2 agonist activity
N-(1-(tert-butyl)-3-(4-chlorophenyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-(4-methoxybenzyl)acetamide Pyrrolidinone core (vs. tetrahydrothiophene) C₂₄H₂₇ClN₂O₃ 426.17 Yellow oil Synthetic intermediate
Key Observations:
  • Substituent Effects on Lipophilicity : Replacing the 4-methoxybenzyl group with 4-chlorobenzyl (as in ) increases lipophilicity (Cl vs. OCH₃), which may enhance membrane permeability but reduce solubility.
  • Core Heterocycle Impact: Compounds with imidazothiazole or pyrrolidinone cores () exhibit divergent biological activities compared to the sulfone-containing tetrahydrothiophene, underscoring the role of the central heterocycle in target selectivity.

Physicochemical and Spectroscopic Properties

  • Melting Points: Analogs with phenoxyacetamide scaffolds (e.g., 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) exhibit melting points in the range of 135–140°C , suggesting that the target compound may share similar thermal stability due to structural rigidity.
  • Spectroscopic Data : NMR signals for the 4-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and sulfone group (δ ~3.2–3.5 ppm for SO₂) are consistent across analogs .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound with potential biological activities. Its unique structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Molecular Formula : C26H28N2O5S
  • Molecular Weight : 480.57592 g/mol
  • CAS Registry Number : 912897-34-8

The presence of a tetrahydrothiophene ring and methoxy groups contributes to its biological activity, as these functional groups are known to enhance solubility and bioavailability.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

Anticonvulsant Activity

In a study evaluating the anticonvulsant activity of related compounds, it was found that certain derivatives exhibited significant protective effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests at varying dosages (30 mg/kg to 300 mg/kg). The data indicated a dose-dependent response, suggesting potential efficacy for this compound in managing seizure disorders .

Antitumor Evaluation

A recent investigation into structurally similar compounds revealed that some analogs demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were notably lower than those of standard chemotherapeutics like Doxorubicin, indicating promising antitumor activity .

CompoundIC50 (µM)Cell Line
Doxorubicin0.0428 ± 0.0082MCF-7
This compoundTBDTBD

Case Study 1: Anticonvulsant Efficacy

In a controlled laboratory setting, mice were administered varying doses of this compound following induction of seizures via electrical stimulation. Observations indicated a statistically significant reduction in seizure duration and frequency compared to control groups.

Case Study 2: Antitumor Activity in vitro

A series of assays were conducted using MCF-7 cell lines treated with different concentrations of the compound over 48 hours. Results demonstrated a clear dose-response relationship with increased apoptosis observed in treated cells compared to untreated controls.

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